1-(3-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-(3-Chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and two dimethylpyrazolyl groups attached to a central pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of 3-chlorophenylhydrazine, which is then reacted with 1,3-dimethyl-4-pyrazolecarboxaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the final pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to industrial processes.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-Chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)pyrazole: Similar structure but with fewer pyrazole groups.
3,5-Bis(1,3-dimethylpyrazol-4-yl)pyrazole: Lacks the chlorophenyl group.
1-(3-Bromophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 1-(3-Chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is unique due to the presence of both the chlorophenyl group and two dimethylpyrazolyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H19ClN6 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H19ClN6/c1-12-16(10-24(3)21-12)18-9-19(17-11-25(4)22-13(17)2)26(23-18)15-7-5-6-14(20)8-15/h5-11H,1-4H3 |
InChI Key |
SFXRKLDQJKKWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
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